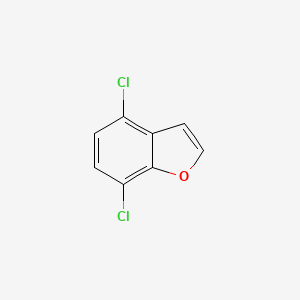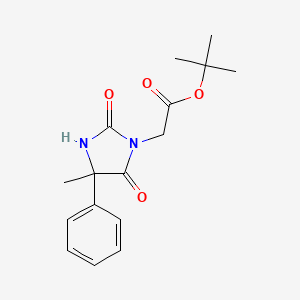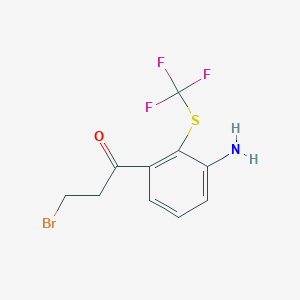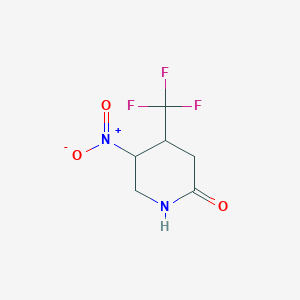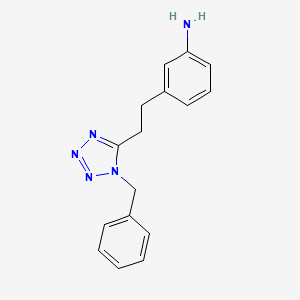
3-(2-(1-benzyl-1H-tetrazol-5-yl)ethyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-(1-Benzyl-1H-tetrazol-5-yl)ethyl)aniline is a compound that features a tetrazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom. Tetrazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, material science, and agriculture .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(1-benzyl-1H-tetrazol-5-yl)ethyl)aniline typically involves the formation of the tetrazole ring followed by its attachment to the aniline moiety. One common method is the click chemistry approach, which involves the reaction of azides with alkynes to form tetrazoles. The reaction is usually carried out in the presence of a copper catalyst under mild conditions.
Industrial Production Methods
Industrial production of tetrazole derivatives often employs eco-friendly approaches such as using water as a solvent and moderate reaction conditions to achieve high yields. The use of non-toxic reagents and easy extraction methods are also preferred to ensure the process is sustainable and cost-effective .
Chemical Reactions Analysis
Types of Reactions
3-(2-(1-Benzyl-1H-tetrazol-5-yl)ethyl)aniline can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the tetrazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure high selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the tetrazole ring can lead to the formation of nitro derivatives, while reduction can yield amine derivatives .
Scientific Research Applications
3-(2-(1-Benzyl-1H-tetrazol-5-yl)ethyl)aniline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and receptor ligand.
Medicine: Explored for its antibacterial, antifungal, and antitumor activities.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(2-(1-benzyl-1H-tetrazol-5-yl)ethyl)aniline involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylic acids, allowing it to bind to enzymes and receptors in a similar manner. This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
5-(3-Aminophenyl)tetrazole: Similar structure but with different substituents on the tetrazole ring.
2-(1-Benzyl-1H-tetrazol-5-yl)aniline: Lacks the ethyl linker present in 3-(2-(1-benzyl-1H-tetrazol-5-yl)ethyl)aniline.
Uniqueness
This compound is unique due to its specific combination of the tetrazole ring and the aniline moiety, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its diverse applications in research and industry make it a valuable compound .
Properties
Molecular Formula |
C16H17N5 |
|---|---|
Molecular Weight |
279.34 g/mol |
IUPAC Name |
3-[2-(1-benzyltetrazol-5-yl)ethyl]aniline |
InChI |
InChI=1S/C16H17N5/c17-15-8-4-7-13(11-15)9-10-16-18-19-20-21(16)12-14-5-2-1-3-6-14/h1-8,11H,9-10,12,17H2 |
InChI Key |
VQJXISSRUWBZNI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=NN=N2)CCC3=CC(=CC=C3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


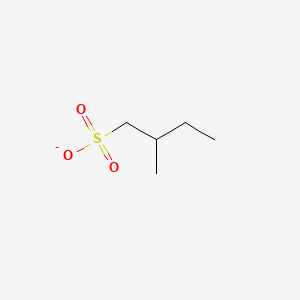

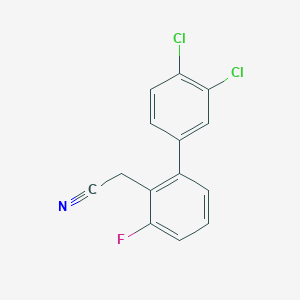
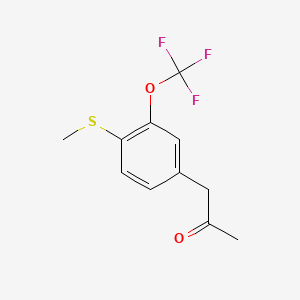
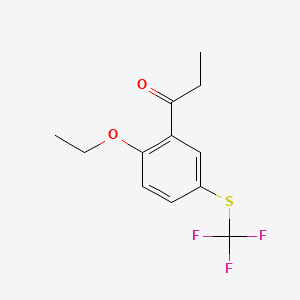
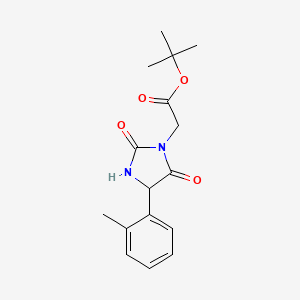
![3-Bromo-1H-pyrrolo[2,3-c]pyridine-5-carbonitrile](/img/structure/B14052929.png)

